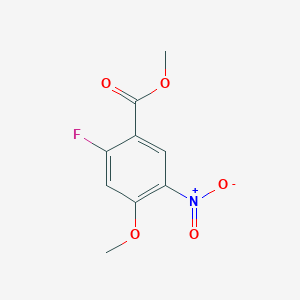

Methyl 2-fluoro-4-methoxy-5-nitrobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-fluoro-4-methoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRXJAVRVBKYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate and Key Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate reveals a straightforward and logical approach to its synthesis. The primary disconnection involves the ester functional group, leading to the precursor 2-fluoro-4-methoxy-5-nitrobenzoic acid and methanol (B129727). This disconnection suggests that a direct esterification of the carboxylic acid is a feasible final step in the synthetic sequence.

Further disconnection of the key precursor, 2-fluoro-4-methoxy-5-nitrobenzoic acid, focuses on the methoxy (B1213986) group. This bond can be retrosynthetically cleaved, pointing towards a nucleophilic aromatic substitution (SNAr) reaction. The precursors for this step would be a di-halogenated nitrobenzoic acid, such as 2,4-difluoro-5-nitrobenzoic acid, and a methoxide (B1231860) source. This strategic disconnection highlights the importance of the SNAr reaction in constructing the core structure of the target molecule.

Direct Synthesis Routes to this compound

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methoxy-5-nitrobenzoic acid. This transformation can be efficiently carried out using standard esterification methods.

One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired methyl ester. A general procedure for the esterification of a similar compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, involves dissolving the acid in methanol and adding thionyl chloride dropwise at low temperatures, followed by refluxing the mixture. chemicalbook.com

| Method | Reagents | General Conditions |

| Fischer-Speier Esterification | 2-fluoro-4-methoxy-5-nitrobenzoic acid, Methanol, H₂SO₄ (catalyst) | Reflux |

| Acyl Chloride Formation | 2-fluoro-4-methoxy-5-nitrobenzoic acid, SOCl₂, Methanol, Pyridine | Two steps: 1. Formation of acyl chloride. 2. Reaction with methanol. |

Synthesis of Key Precursors: 2-fluoro-4-methoxy-5-nitrobenzoic acid

The synthesis of the pivotal intermediate, 2-fluoro-4-methoxy-5-nitrobenzoic acid, is most effectively achieved through Nucleophilic Aromatic Substitution (SNAr) strategies. These methods leverage the electronic properties of the starting materials to achieve regioselective substitution.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Nitrobenzoic Acids

SNAr reactions are a cornerstone of modern organic synthesis for the preparation of substituted aromatic compounds. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), on the aromatic ring is crucial for activating the ring towards nucleophilic attack. wikipedia.org Halogens, particularly fluorine, serve as excellent leaving groups in these reactions.

The synthesis of 2-fluoro-4-methoxy-5-nitrobenzoic acid can be envisioned through the selective displacement of a fluorine atom in a di-halogenated precursor by a methoxy group. A plausible starting material is 2,4-difluoro-5-nitrobenzoic acid. The reaction with a methoxy donor, such as sodium methoxide (NaOCH₃), would lead to the substitution of one of the fluorine atoms. The regioselectivity of this reaction is a critical consideration.

While the specific synthesis from 2-fluoro-5-nitrobenzoic acid as the starting material is outlined, the principles of SNAr on fluorinated nitrobenzoic acids are directly applicable. The fluorine atom is activated for nucleophilic substitution due to the strong electron-withdrawing effect of the nitro group.

The regiochemical outcome of the SNAr reaction on a molecule like 2,4-difluoro-5-nitrobenzoic acid is governed by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this case, the fluorine at the 4-position is para to the nitro group, while the fluorine at the 2-position is ortho.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile (methoxide) attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is more effective when the attack occurs at the ortho or para position. libretexts.orgbyjus.com

In the case of 2,4-difluoro-5-nitrobenzoic acid, attack at the 4-position (para to the nitro group) would lead to a more stable Meisenheimer complex due to the effective delocalization of the negative charge onto the nitro group. This would favor the formation of 2-fluoro-4-methoxy-5-nitrobenzoic acid over the isomeric product. The higher electronegativity of fluorine, compared to other halogens, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, making fluorine an excellent leaving group in SNAr reactions. libretexts.org

| Factor | Influence on SNAr Reaction |

| Electron-withdrawing group (-NO₂) | Activates the aromatic ring for nucleophilic attack. wikipedia.org |

| Position of -NO₂ group | Directs the incoming nucleophile to the ortho and para positions. byjus.com |

| Leaving group (Fluorine) | Good leaving group in SNAr due to its high electronegativity. libretexts.org |

| Intermediate | Formation of a resonance-stabilized Meisenheimer complex. libretexts.org |

The efficiency and selectivity of SNAr reactions can be significantly influenced by the reaction conditions. The choice of solvent, base, and temperature are critical parameters that require careful optimization.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, are generally preferred for SNAr reactions. These solvents are capable of solvating the cation of the nucleophile (e.g., Na⁺ from sodium methoxide) while not strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.

The choice and concentration of the methoxy donor are also important. While sodium methoxide is a common choice, other sources can also be employed. The temperature of the reaction needs to be carefully controlled to prevent side reactions and ensure the desired regioselectivity. For instance, in the SNAr of polyfluoroarenes, the choice of base and solvent is crucial to suppress multiple substitutions.

Electrophilic Aromatic Nitration Approaches on Substituted Fluorobenzoic Acids (e.g., from 2-Fluoro-4-methoxybenzoic acid)

The synthesis of this compound often involves the direct nitration of a substituted benzoic acid precursor, such as 2-fluoro-4-methoxybenzoic acid. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction. rsc.org The process typically utilizes a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. youtube.comlibretexts.org The aromatic ring of the benzoic acid derivative then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orglibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the nitro-substituted product. youtube.com The reaction conditions, such as temperature, must be carefully controlled to ensure selective mononitration and prevent the formation of byproducts. google.commdpi.com

The position of the incoming nitro group on the benzene (B151609) ring is dictated by the directing effects of the substituents already present: the fluorine atom, the methoxy group, and the carboxylic acid group. unizin.org The nature of these groups determines the position of the second substitution. unizin.org

Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director. The oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to electrophilic attack. assets-servd.host

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. assets-servd.hostlibretexts.org However, they are also ortho, para-directors because their lone pairs can be donated into the ring through resonance, which helps to stabilize the carbocation intermediate when substitution occurs at these positions. assets-servd.hostlibretexts.org

Carboxylic Acid Group (-COOH) / Methyl Ester Group (-COOCH₃): These are deactivating groups due to the electron-withdrawing nature of the carbonyl group. rsc.orgassets-servd.host They pull electron density from the aromatic ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. rsc.orglibretexts.org

In the precursor 2-fluoro-4-methoxybenzoic acid, the powerful ortho, para-directing effect of the methoxy group at position 4 is dominant. It strongly activates positions 3 and 5. The fluoro group at position 2 also directs ortho and para (to positions 3 and 6), while the carboxylic acid group at position 1 directs meta (to positions 3 and 5). The convergence of these directing effects, particularly the strong activation by the methoxy group, makes position 5 the primary site for nitration. Steric hindrance from the adjacent carboxylic acid and fluoro groups may also play a role in disfavoring substitution at position 3, further enhancing the regioselectivity for the C-5 position to yield 2-fluoro-4-methoxy-5-nitrobenzoic acid.

In the context of 2-fluoro-4-methoxybenzoic acid, the ring contains both an activating group and two deactivating groups.

Activating Group: The methoxy (-OCH₃) group is a strong activator because its lone-pair electrons are delocalized into the π-system of the ring, increasing its electron density and making it more attractive to electrophiles. assets-servd.host Phenol (B47542), which contains a similar activating -OH group, undergoes nitration a thousand times faster than benzene. libretexts.org

Deactivating Groups: The carboxylic acid (-COOH) and fluoro (-F) groups are deactivators. assets-servd.host The -COOH group withdraws electron density through both resonance and induction, significantly slowing the reaction. assets-servd.host The fluorine atom primarily deactivates the ring through its strong inductive effect. libretexts.org The presence of a deactivating group like -NO₂ can make a ring millions of times less reactive than benzene. unizin.orglibretexts.org

The combination of these effects means that the nitration of 2-fluoro-4-methoxybenzoic acid is slower than the nitration of a more activated compound like anisole (B1667542) (methoxybenzene), but the regiochemical outcome is still controlled by the most powerful activating group, the methoxy substituent.

Table 1: Influence of Substituents on Electrophilic Aromatic Nitration

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Increases rate | Ortho, Para |

| -F (Fluoro) | Deactivating | Decreases rate | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Decreases rate | Meta |

Alternative Synthetic Routes to Aromatic Benzoate Systems (e.g., via Friedel-Crafts Acylation and Functional Group Transformations)

Beyond direct nitration of a pre-formed benzoic acid, alternative strategies can be employed to construct the target aromatic system. These routes often involve building the molecule through a series of reactions, including Friedel-Crafts acylation and various functional group interconversions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto an aromatic ring using an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgnih.govstudymind.co.uk For the synthesis of a substituted benzoate, one could envision a route starting with a simpler aromatic precursor, such as 3-fluoroanisole. A Friedel-Crafts acylation could introduce an acetyl group, which could then be oxidized to the carboxylic acid. However, a major challenge in Friedel-Crafts reactions is controlling the regioselectivity, as multiple products can be formed. The reaction also does not succeed on aromatic rings that are strongly deactivated. libretexts.org

Functional Group Transformations: A more viable alternative involves starting with a commercially available compound that already has the desired substitution pattern and performing functional group transformations. A key example involves nucleophilic aromatic substitution (SNAr) followed by other modifications. For instance, a synthesis could begin with 2,4-difluoro-1-nitrobenzene. google.com Reaction with a methoxide source, like sodium methoxide or potassium tert-butoxide in methanol, can selectively replace the fluorine at the 2-position with a methoxy group, yielding 4-fluoro-2-methoxy-1-nitrobenzene. google.com This intermediate possesses the correct arrangement of the fluoro, methoxy, and nitro groups. The final carboxylic acid moiety could then be introduced, for example, by metallation of the ring followed by carboxylation, or through a more complex series of steps. Another documented approach involves the oxidation of a methyl group on a similarly substituted toluene (B28343) derivative to form the carboxylic acid. google.com

Esterification Reactions to Form the Methyl Ester Moiety

The final step in many synthetic sequences is the conversion of the carboxylic acid, 2-fluoro-4-methoxy-5-nitrobenzoic acid, into the corresponding methyl ester, this compound. This is a crucial transformation for which several standard protocols exist.

The most common method for this conversion is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas are typical catalysts for this process. chemguide.co.uklibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This is followed by a series of proton transfer steps, leading to the elimination of a water molecule and the formation of the protonated ester. masterorganicchemistry.com The final deprotonation yields the methyl ester product. masterorganicchemistry.com Fischer esterification is a reversible equilibrium reaction. libretexts.orgmasterorganicchemistry.com To achieve a high yield, the equilibrium is typically shifted towards the products by using a large excess of the alcohol (methanol), which can also serve as the solvent, or by removing the water that is formed during the reaction. libretexts.org

While Fischer esterification is widely used, other methods can offer advantages in terms of reaction time, yield, or milder conditions, particularly when dealing with sensitive substrates. A highly efficient alternative involves a two-step process via an acyl chloride intermediate.

First, the carboxylic acid is converted to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com This reaction is generally irreversible and proceeds readily. The resulting 2-fluoro-4-methoxy-5-nitrobenzoyl chloride is then reacted with methanol. The high reactivity of the acyl chloride allows the esterification to occur rapidly and often at lower temperatures, without the need for a strong acid catalyst. This method avoids the equilibrium limitations of the Fischer esterification, often leading to higher yields. chemicalbook.com

Table 2: Comparison of Common Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Uses inexpensive reagents; one-step process. masterorganicchemistry.comchemguide.co.uk | Reversible equilibrium reaction; requires excess alcohol or water removal; can require high temperatures. libretexts.orgmasterorganicchemistry.com |

| Acyl Chloride Method | 1. Carboxylic Acid, SOCl₂ or (COCl)₂ 2. Acyl Chloride, Methanol | Irreversible and high-yielding; often faster and occurs under milder conditions. chemicalbook.com | Two-step process; reagents like thionyl chloride are corrosive and require careful handling. chemicalbook.com |

Purity, Yield Optimization, and Side Reaction Mitigation in Synthetic Pathways for this compound

The efficient synthesis of this compound is contingent upon maximizing product purity and yield while minimizing the formation of unwanted by-products. The primary transformation, an electrophilic aromatic substitution (nitration) on a precursor such as Methyl 2-fluoro-4-methoxybenzoate, requires careful control over reaction conditions. Optimization strategies focus on temperature, the choice and concentration of nitrating agents, and reaction time. Post-synthesis purification is equally critical to isolate the desired product from isomers and other impurities.

Purity and Yield Optimization

Achieving high purity and yield in the synthesis of this compound hinges on the precise execution of the nitration and, if necessary, the preceding esterification step.

The nitration of the precursor, Methyl 2-fluoro-4-methoxybenzoate, is typically accomplished using a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Key Optimization Parameters:

Temperature Control: This is arguably the most critical factor. Nitration reactions are highly exothermic, and excessive heat can lead to the formation of dinitrated by-products and increased formation of undesired isomers. google.com Maintaining a low temperature, typically between 0°C and 5°C, is crucial for selective mononitration. google.commdpi.com This is often achieved by using an ice-water bath and adding the nitrating agent dropwise to the substrate solution. mdpi.com

Nitrating Agent Stoichiometry: The molar ratio of the nitrating agent to the aromatic substrate must be carefully controlled. Using a slight excess of nitric acid can ensure complete conversion of the starting material, but a large excess increases the risk of polysubstitution.

Reaction Time: The reaction must be monitored to determine the point of maximum conversion of the starting material without significant formation of by-products. Techniques like Thin-Layer Chromatography (TLC) can be employed to track the reaction's progress. chemicalbook.com A typical reaction time might range from one to several hours at a controlled low temperature. google.com

Following the reaction, the crude product is typically isolated by quenching the reaction mixture in ice water, which causes the organic product to precipitate. google.commdpi.com The solid can then be collected by vacuum filtration. Initial purification often involves washing the crude product with cold water to remove residual acids, followed by a wash with a dilute aqueous solution of sodium bicarbonate to neutralize and remove any remaining acidic impurities. mdpi.com

For instance, in a related synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide (B32628), the nitration is performed at 0-5°C for 1-2 hours, and the product is isolated by precipitation in chilled water, filtration, and washing, resulting in a yield of 78.30%. google.com Similarly, the esterification of a precursor acid, if required, can be optimized by using a catalyst like sulfuric acid in methanol and refluxing for several hours, often achieving high yields. cdc.gov

Table 1: Factors for Optimizing the Nitration of Methyl 2-fluoro-4-methoxybenzoate

| Parameter | Objective | Typical Conditions | Rationale |

|---|---|---|---|

| Temperature | Minimize side reactions (di-nitration, isomers) | 0°C to 5°C | Controls the rate of the highly exothermic reaction, enhancing selectivity. google.com |

| Reagents | Generate nitronium ion (NO₂⁺) efficiently | Conc. HNO₃ in conc. H₂SO₄ | Sulfuric acid catalyzes the formation of the active electrophile. |

| Addition Rate | Maintain temperature and prevent localized overheating | Slow, dropwise addition of nitrating agent | Ensures consistent and controlled reaction conditions. mdpi.com |

| Reaction Time | Maximize conversion of starting material | 1-6 hours, monitored by TLC | Prevents prolonged exposure to harsh acidic conditions which can lead to by-product formation. google.comchemicalbook.com |

| Work-up | Isolate and perform initial purification | Quenching in ice-water, filtration | Precipitates the organic product while removing the bulk of the acid. google.com |

| Washing | Remove acidic impurities | Water, aq. NaHCO₃ solution | Neutralizes and removes residual mineral acids and acidic by-products. mdpi.com |

Side Reaction Mitigation

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration reaction to minimize the formation of isomeric by-products. The substitution pattern on the precursor, Methyl 2-fluoro-4-methoxybenzoate, dictates the position of the incoming nitro group.

The substituents on the benzene ring direct the electrophile as follows:

-OCH₃ (Methoxy group): A strongly activating, ortho, para-director.

-F (Fluoro group): A deactivating, ortho, para-director.

-COOCH₃ (Methyl ester group): A deactivating, meta-director.

In the precursor, the C5 position is para to the strongly activating methoxy group at C4 and ortho to the deactivating fluoro group at C2. The powerful directing effect of the methoxy group strongly favors substitution at the C5 position, leading to the desired product.

However, potential side reactions can still occur, leading to the formation of isomeric impurities:

Nitration at C3: This position is ortho to both the methoxy group and the fluoro group. While electronically favored by both, it is sterically hindered by the adjacent C2-fluoro and C4-methoxy groups, making it a less likely but possible side product.

Dinitration: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitro group can be added to the ring, leading to highly nitrated impurities.

Strategies for Mitigating Side Reactions:

Strict Temperature Control: As previously mentioned, maintaining a low temperature (0-5°C) is the most effective way to enhance the selectivity of the reaction and prevent over-nitration. google.com

Choice of Solvent and Nitrating Agent: While mixed acid is standard, alternative nitrating systems can sometimes offer higher selectivity. For example, using nitric acid in acetic anhydride is a milder alternative that can be used for activated systems. mdpi.com

Purification Techniques: After the initial work-up, further purification is often necessary to remove isomeric impurities.

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent (or solvent mixture), such as methanol or ethanol (B145695), is chosen in which the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities have different solubility profiles.

Silica Gel Chromatography: For challenging separations where recrystallization is ineffective, column chromatography provides a more powerful method for separating isomers based on their different polarities and affinities for the stationary phase. chemicalbook.com

By carefully optimizing reaction conditions and employing appropriate purification protocols, the formation of side products can be minimized, leading to a high yield of pure this compound.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center

The aromatic ring of methyl 2-fluoro-4-methoxy-5-nitrobenzoate is engineered for facile nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the fluorine substituent. This reactivity is a cornerstone of its utility as a synthetic intermediate, particularly in the construction of complex molecules like quinolone antibiotics. The SNAr reaction proceeds via a bimolecular addition-elimination mechanism, which is profoundly influenced by the electronic nature of the substituents on the aromatic ring.

Influence of Nitro and Methoxy (B1213986) Groups on SNAr Reactivity

The high reactivity of this compound towards nucleophilic attack is primarily dictated by the strong electron-withdrawing nitro group (-NO2) positioned para to the fluorine atom. This group exerts a powerful -M (mesomeric) and -I (inductive) effect, which significantly depletes the electron density of the aromatic ring, particularly at the ortho and para positions. This electron deficiency renders the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.

The nitro group's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, is crucial for the facility of the SNAr reaction. The negative charge developed during the nucleophilic addition can be delocalized onto the oxygen atoms of the nitro group through resonance, thereby lowering the activation energy of the reaction.

The fluorine atom itself plays a critical role as an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, contributing to the electrophilicity of the carbon atom, and it is readily displaced upon nucleophilic attack.

Meisenheimer Complex Formation and Stability

The SNAr reaction of this compound with a nucleophile (Nu-) proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 1: Formation of the Meisenheimer Complex

The nucleophile attacks the electron-deficient carbon atom at position 2, which is bonded to the fluorine atom. This attack results in the formation of a tetrahedral intermediate where the hybridization of the carbon atom changes from sp2 to sp3. This intermediate is the Meisenheimer complex.

The stability of the Meisenheimer complex is a key factor in determining the rate of the SNAr reaction. The negative charge of the complex is delocalized over the aromatic ring and, most importantly, onto the strongly electron-withdrawing nitro group. This delocalization significantly stabilizes the intermediate, making its formation more favorable. The resonance structures below illustrate the delocalization of the negative charge onto the nitro group:

Structure A: Initial adduct with negative charge on the ring.

Structure B: Delocalization of the negative charge to the ortho position relative to the nitro group.

Structure C: Delocalization of the negative charge onto the oxygen atoms of the nitro group.

Step 2: Elimination of the Leaving Group

In the second step of the mechanism, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion (F-), which is a good leaving group. This step is typically fast.

Hydrolysis of the Methyl Ester Group

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis, allowing for further modification of the molecule.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the more common method for the hydrolysis of esters. It is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol (B145695) to improve solubility.

The mechanism involves the nucleophilic acyl substitution of the ester. The hydroxide ion (OH-) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (CH3O-) as the leaving group, forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form the carboxylate salt and methanol. The final carboxylic acid is obtained by acidification of the reaction mixture.

The rate of saponification is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis. oieau.fr Conversely, electron-donating groups, like the methoxy group, would be expected to decrease the rate of hydrolysis. oieau.fr In the case of this compound, the strong activating effect of the nitro group would be the dominant factor, leading to a relatively facile hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl), in an excess of water.

The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the carboxylic acid is formed.

Other Characteristic Reactivity Patterns of the Aromatic Ring System

The aromatic ring of this compound possesses a unique substitution pattern that dictates its reactivity in other transformations, particularly electrophilic aromatic substitution (EAS).

In an EAS reaction, an electrophile attacks the electron-rich aromatic ring. The regioselectivity of this attack is governed by the directing effects of the substituents already present on the ring. The substituents on this compound are:

-COOCH3 (methyl ester): A deactivating, meta-directing group.

-F (fluoro): A deactivating, ortho-, para-directing group.

-OCH3 (methoxy): An activating, ortho-, para-directing group.

-NO2 (nitro): A strongly deactivating, meta-directing group.

If an EAS reaction were to proceed, the position of attack would be determined by the interplay of the directing effects of all the substituents. The powerful activating and ortho-, para-directing effect of the methoxy group would likely be the dominant influence. The positions ortho and para to the methoxy group are C3 and C5, respectively. However, C5 is already substituted with a nitro group. Therefore, the most likely position for electrophilic attack would be C3, which is ortho to the methoxy group and meta to the nitro and ester groups.

It is important to note that due to the highly substituted and deactivated nature of the aromatic ring, electrophilic aromatic substitution reactions on this substrate are not commonly reported and would likely be challenging to perform with high selectivity and yield. The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the fluorine center.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the methoxy (B1213986) and ester functionalities. The electron-withdrawing nature of the nitro group and the fluorine atom, along with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-3 | 7.50 - 7.70 | d | J(H-F) ≈ 8-10 Hz |

| H-6 | 8.20 - 8.40 | s | - |

| -OCH₃ (methoxy) | 3.90 - 4.10 | s | - |

| -OCH₃ (ester) | 3.80 - 4.00 | s | - |

The proton at the C-3 position is expected to show a doublet due to coupling with the adjacent fluorine atom.

The proton at the C-6 position is anticipated to appear as a singlet as it has no adjacent protons.

The protons of the two methyl groups will each appear as a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester) | 163 - 166 |

| C-F | 155 - 158 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-OCH₃ (methoxy) | 150 - 153 |

| C-NO₂ | 140 - 143 |

| C-H (aromatic) | 115 - 130 |

| C-COOCH₃ | 110 - 115 |

| -OCH₃ (methoxy) | 56 - 58 |

| -OCH₃ (ester) | 52 - 54 |

The carbon atom directly attached to the fluorine will show a large coupling constant.

The carbonyl carbon of the ester group will appear at the downfield region of the spectrum.

The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the other substituents. For this compound, the fluorine atom is expected to show a single resonance. The chemical shift will be indicative of a fluorine atom on a highly substituted, electron-deficient aromatic ring. The signal will likely be a doublet due to coupling with the ortho-proton (H-3).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₈FNO₅), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 230.0408 |

| [M+Na]⁺ | 252.0227 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. In an LC-MS analysis of this compound, a single major peak would be expected in the chromatogram. The mass spectrum associated with this peak would correspond to the molecular weight of the target compound, thereby confirming its identity and providing an indication of its purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a dedicated single-crystal X-ray structure for this compound is not publicly available, analysis of closely related compounds offers significant insights into its expected solid-state conformation, molecular geometry, and crystal packing.

Single Crystal X-ray Diffraction Analysis of Related Compounds and Implications for this compound

The study of analogous structures is a powerful tool in crystallography for predicting the structural features of a target molecule. rsc.orgcam.ac.uk By examining nitrobenzoate derivatives with similar substitution patterns, we can infer the probable crystallographic parameters for this compound.

For instance, the crystal structure of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate reveals a monoclinic system. nih.govresearchgate.net Similarly, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , which also contains a 2-fluoro-4-nitrophenyl moiety, crystallizes in the monoclinic P2₁/c space group. unimi.it The presence of the planar nitrobenzoate core in these molecules often leads to ordered packing in common, lower-symmetry crystal systems like monoclinic or orthorhombic. researchgate.netresearchgate.net

The planarity of the benzene (B151609) ring is a dominant feature, though slight twisting of the nitro and ester groups relative to the ring is common due to steric hindrance and intermolecular forces in the crystal lattice. mdpi.com In many para-substituted nitrobenzene (B124822) derivatives, the nitro group is twisted out of the plane of the benzene ring, with a mean twist angle of approximately 7.3 degrees, largely influenced by intermolecular interactions. mdpi.com For this compound, intramolecular interactions between the adjacent fluoro, methoxy, and ester groups will also play a significant role in determining the final conformation.

| Related Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Monoclinic | Not specified | Two independent molecules in the asymmetric unit; benzene rings are planar. | nih.gov |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Monoclinic | P2₁/c | The structure is almost completely planar. | unimi.it |

| 2-nitro-3-phenyl-9H-carbazole | Monoclinic | P space group | Two independent molecules in the asymmetric unit. | nih.gov |

Based on these related structures, it is highly probable that this compound would crystallize in the monoclinic system. The unit cell would likely contain two or four molecules, with packing dominated by weak intermolecular interactions.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

For nitroaromatic compounds, crystal packing is typically governed by a combination of weak interactions, including C—H···O hydrogen bonds, π–π stacking, and contacts involving the nitro group and other substituents. researchgate.netmdpi.com Hirshfeld analyses of structurally similar compounds consistently show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to crystal stabilization. doaj.orgresearchgate.net

Hydrogen Bonding: The oxygen atoms of the nitro and ester groups are strong hydrogen bond acceptors. Weak C—H···O hydrogen bonds involving aromatic or methyl C-H donors are expected to be prevalent, linking molecules into a three-dimensional network. nih.gov

π–π Stacking: The electron-deficient nitro-substituted benzene ring can participate in π–π stacking interactions. These are often observed as slipped-parallel arrangements, which are significantly stabilized by dispersion forces. nih.govresearchgate.net

Other Interactions: The fluorine atom can participate in C—H···F and F···F interactions, while the methoxy group can also be involved in weak hydrogen bonding. The interplay of these varied, weak interactions dictates the final, most stable crystal packing arrangement.

A Hirshfeld analysis of this compound would likely reveal a high percentage of O···H and H···H contacts, confirming the importance of hydrogen bonding and general van der Waals forces in the crystal structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. researchgate.net Each functional group has characteristic vibrational frequencies that serve as a molecular fingerprint.

For this compound, the key functional groups are the aromatic nitro group (NO₂), the methyl ester (COOCH₃), the methoxy group (OCH₃), the carbon-fluorine bond (C-F), and the substituted benzene ring.

Nitro Group (NO₂): Aromatic nitro compounds display two strong and characteristic N–O stretching bands in the IR spectrum. spectroscopyonline.comorgchemboulder.com The asymmetric stretch (ν_as_) typically appears at a higher wavenumber than the symmetric stretch (ν_s_). orgchemboulder.com

Ester Group (COOCH₃): The ester group is characterized by a very strong C=O stretching band, which is one of the most prominent peaks in the IR spectrum. The C-O stretching vibrations also produce distinct bands.

Aromatic Ring: The C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern, although the presence of a nitro group can sometimes complicate interpretation. spectroscopyonline.com

C-F and C-O Bonds: The C-F and aryl C-O stretching vibrations typically appear in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch (ν_as_) | 1550–1475 | orgchemboulder.comorgchemboulder.com |

| Symmetric Stretch (ν_s_) | 1360–1290 | orgchemboulder.comorgchemboulder.com | |

| Ester (-COOCH₃) | Carbonyl Stretch (ν_C=O_) | 1730–1715 | |

| C-O Stretch | 1300–1150 | ||

| Aromatic Ring | C=C Stretch | 1625–1430 | researchgate.net |

| Aryl C-F | C-F Stretch | 1250–1100 | |

| Aryl C-O (Methoxy) | C-O Stretch | 1275–1200 (asymmetric), 1075–1020 (symmetric) |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. researchgate.net A combined analysis of both IR and Raman spectra would allow for a comprehensive and unambiguous assignment of all major functional groups within the molecule.

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, UPLC)

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for the separation, identification, and purification of organic compounds like this compound. cdc.gov These techniques are particularly well-suited for analyzing isomers and complex mixtures of nitroaromatic compounds. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A nonpolar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase.

Stationary Phase: C18 (octadecylsilane) columns are widely used due to their versatility and stability. Other phases, such as C8 or those with different functionalities like phenyl groups, can also be employed to achieve desired selectivity. nih.govgoogle.com

Mobile Phase: A mixture of water or an aqueous buffer with an organic modifier like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) is typical. The elution strength is controlled by adjusting the ratio of the organic solvent. For acidic compounds like potential synthetic precursors or byproducts, a small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.comsielc.com

Detection: The presence of the nitroaromatic chromophore makes UV-Vis detection highly effective. The detection wavelength is typically set at or near the compound's absorption maximum (λ_max_), often around 254 nm, to ensure high sensitivity. nih.gov

UPLC, which utilizes smaller particle sizes (sub-2 µm) in the stationary phase, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. sielc.com The principles of separation remain the same, but the instrumentation is designed to handle the higher backpressures generated.

| Parameter | Typical Conditions for Related Compounds | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC), UPLC | sielc.com |

| Stationary Phase | C18 (e.g., Kromasil C18), PFP (Pentafluorophenyl) | nih.govgoogle.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., H₃PO₄, HCOOH) | sielc.comsielc.com |

| Detector | UV-Vis (e.g., 240 nm, 254 nm) | nih.govgoogle.com |

These chromatographic methods are crucial for monitoring reaction progress during the synthesis of this compound, assessing its purity, and for isolating the final product from starting materials and byproducts.

Computational Chemistry and Theoretical Studies of Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like Methyl 2-fluoro-4-methoxy-5-nitrobenzoate. These calculations provide fundamental insights into the molecule's behavior at the atomic level.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can elucidate the electronic landscape of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity.

The LUMO is of particular interest in this molecule due to the presence of electron-withdrawing groups (nitro and fluoro) and the ester functionality, which render the aromatic ring susceptible to nucleophilic attack. The LUMO's energy level and spatial distribution indicate the most probable sites for receiving electrons from a nucleophile. For this compound, the LUMO is expected to be localized over the nitro-substituted aromatic ring, with significant contributions from the carbon atoms positioned ortho and para to the nitro group. The fluorine atom, being highly electronegative, also influences the LUMO by withdrawing electron density.

Illustrative Data Table: Frontier Orbital Energies (Calculated)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -3.5 | Indicates susceptibility to nucleophilic attack. |

Note: The values presented are hypothetical and for illustrative purposes only.

Reaction Energy Profiles and Transition State Calculations for SNAr Reactions

This compound is a prime candidate for undergoing Nucleophilic Aromatic Substitution (SNAr) reactions, a critical process in synthetic organic chemistry. The fluorine atom, activated by the ortho-nitro group and the para-methoxy group, is a potential leaving group.

DFT calculations are instrumental in mapping the potential energy surface for SNAr reactions involving this substrate. By calculating the energies of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products, a detailed reaction energy profile can be constructed. These profiles reveal the activation energy barriers for each step of the reaction, thereby providing insights into the reaction kinetics and mechanism. Transition state calculations specifically identify the high-energy structures that connect reactants to intermediates and intermediates to products, offering a glimpse into the geometry of the molecule as it undergoes chemical transformation.

Quantum Chemical Descriptors and Reactivity Predictions

A range of quantum chemical descriptors can be derived from DFT calculations to predict the reactivity of this compound. These descriptors quantify various aspects of the molecule's electronic structure.

Key descriptors include:

Electron Affinity and Ionization Potential: These relate to the energies of the LUMO and HOMO, respectively, and indicate the ease of accepting or donating an electron.

Chemical Hardness and Softness: These concepts help in understanding the molecule's resistance to deformation of its electron cloud.

Electrophilicity Index: This global reactivity index quantifies the electrophilic nature of the molecule.

Fukui Functions: These are local reactivity descriptors that identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function for nucleophilic attack would likely be highest at the carbon atom bonded to the fluorine.

Molecular Dynamics Simulations in Aromatic Systems

For this compound, MD simulations could be employed to:

Study its solvation in various solvents, revealing how solvent molecules arrange around the solute and influence its conformation and reactivity.

Investigate the conformational flexibility of the methoxy (B1213986) and ester groups.

Simulate its interaction with other molecules in a condensed phase, which is crucial for understanding its behavior in a reaction mixture or a biological system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties and reactivity of chemicals based on their molecular structure. While no specific QSPR models for this compound were found, it is possible to develop such models for a series of related nitroaromatic compounds.

In a hypothetical QSPR study, one would:

Compile a dataset of structurally similar compounds with experimentally determined reactivity data (e.g., rate constants for SNAr reactions).

Calculate a variety of molecular descriptors (topological, electronic, steric, etc.) for each compound in the dataset, including this compound.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity.

Such a model could then be used to predict the reactivity of new, untested compounds within the same chemical class.

Illustrative Data Table: Descriptors for a Hypothetical QSPR Model

| Compound | Log(k) (Experimental) | LUMO Energy (Calculated) | Dipole Moment (Calculated) |

|---|---|---|---|

| Compound A | -2.5 | -3.4 | 4.2 |

| Compound B | -3.1 | -3.2 | 3.8 |

| This compound | (Predicted) | -3.5 | 4.5 |

Note: The values presented are hypothetical and for illustrative purposes only.

Derivatization and Functional Group Interconversions of Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate

Modification of the Nitro Group (e.g., Reduction to Amine, further transformations)

The nitro group is a powerful electron-withdrawing group and its transformation is a common strategy in the synthesis of more complex molecules. The most frequent modification is its reduction to a primary amine (aniline derivative), which is a critical precursor for the formation of amides, sulfonamides, diazonium salts, and various heterocyclic systems.

The reduction of the aromatic nitro group in derivatives of nitrobenzoic acid can be achieved using a variety of reducing agents. google.com The choice of reagent depends on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and chemical reduction. chemicalbook.com

Catalytic Hydrogenation: This is a widely used method for its clean reaction profile. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A standard catalyst for this transformation, often used in solvents like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere.

Raney Nickel (Raney Ni): Another effective catalyst, particularly in industrial applications, used under hydrogen pressure. google.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a highly effective catalyst for the reduction of nitro groups. google.com

Chemical Reduction: Metal-based reducing agents in acidic or neutral media are also highly effective.

Tin(II) Chloride (SnCl₂): Often used in acidic media (e.g., concentrated HCl), this is a classic method for nitro group reduction.

Iron (Fe) in Acetic Acid: A mild and cost-effective method for reducing nitroarenes to anilines. google.com

Sodium Dithionite (Na₂S₂O₄): This reagent can selectively reduce the nitro group in the presence of other reducible functional groups under mild conditions. google.com

The resulting amine, Methyl 2-fluoro-4-methoxy-5-aminobenzoate, is significantly more nucleophilic than the starting material and can undergo further reactions such as diazotization followed by substitution (Sandmeyer reaction) or coupling to form azo compounds.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, RT, 1-5 atm H₂ | Clean, high yield, can sometimes affect other groups. |

| Raney Ni | Methanol, elevated H₂ pressure | Cost-effective for large scale. google.com |

| Fe/CH₃COOH or Fe/HCl | Ethanol/Water, reflux | Classic, inexpensive "Bechamp reduction". google.com |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | Effective, but tin waste can be problematic. |

Transformations of the Ester Group (e.g., Hydrolysis to Carboxylic Acid, Amidation)

The methyl ester group can be readily converted into other functional groups, most commonly a carboxylic acid via hydrolysis or an amide via amidation.

Hydrolysis to Carboxylic Acid: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-fluoro-4-methoxy-5-nitrobenzoic acid, can be accomplished under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt.

Acid-Catalyzed Hydrolysis: This reaction is reversible and often requires a large excess of water to drive the equilibrium toward the products. It is typically carried out by heating the ester in an aqueous solution containing a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Amidation: The ester can be converted directly to an amide by heating it with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, can sometimes be slow and may require high temperatures or the use of a catalyst. A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂), and then reacting the acyl chloride with the desired amine.

| Transformation | Reagents | Product |

|---|---|---|

| Base-catalyzed Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-fluoro-4-methoxy-5-nitrobenzoic acid |

| Acid-catalyzed Hydrolysis | H₂SO₄ (aq), Δ | 2-fluoro-4-methoxy-5-nitrobenzoic acid |

| Amidation (via acid chloride) | 1. Hydrolysis 2. SOCl₂ 3. R₂NH | 2-fluoro-4-methoxy-5-nitro-N,N-dialkylbenzamide |

Substitution of the Fluorine Atom (e.g., via SNAr with various nucleophiles)

The fluorine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the nitro group positioned para to it and the methyl ester group positioned ortho. nih.gov This activation makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism involves two steps: nucleophilic attack to form a resonance-stabilized Meisenheimer intermediate, followed by the departure of the fluoride (B91410) leaving group. nih.gov Fluorine is an excellent leaving group in SNAr reactions. A wide range of nucleophiles can be used to displace the fluorine atom.

Amine Nucleophiles: Primary and secondary amines (e.g., benzylamine, pyrrolidine) can react to form N-substituted aniline (B41778) derivatives. chegg.comresearchgate.net

Alkoxide Nucleophiles: Reagents like sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) can replace the fluorine with an alkoxy group.

Thiolate Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and can be used to introduce sulfur-containing moieties.

Hydroxide: Under forcing conditions, hydroxide ions can displace the fluoride to yield a phenol (B47542) derivative, although this may also promote ester hydrolysis.

The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require heat to proceed at a reasonable rate. nih.gov

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Benzylamine | Methyl 2-(benzylamino)-4-methoxy-5-nitrobenzoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 2,4-dimethoxy-5-nitrobenzoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl 4-methoxy-5-nitro-2-(phenylthio)benzoate |

| Hydroxide | Potassium Hydroxide (KOH) | 2-hydroxy-4-methoxy-5-nitrobenzoic acid (hydrolysis also occurs) |

Modifications of the Methoxy (B1213986) Group (e.g., demethylation, substitution)

The methoxy group is generally stable, and its modification requires harsh conditions. The most common transformation is demethylation to yield a phenol. This cleavage of the aryl-ether bond is typically achieved with strong protic acids or Lewis acids.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. However, these harsh acidic conditions can also lead to the hydrolysis of the ester group.

Lewis Acids: Boron tribromide (BBr₃) is a powerful and effective reagent for cleaving aryl methyl ethers at low temperatures, often providing better selectivity than strong protic acids. researchgate.net Other Lewis acids like aluminum chloride (AlCl₃) can also be used.

Direct substitution of the methoxy group via a nucleophilic attack is generally not feasible as methoxide is a poor leaving group. However, in some highly activated systems, displacement of a methoxy group ortho or para to a strong electron-withdrawing group by powerful nucleophiles has been observed, though it is less common than displacement of a halide. researchgate.net For Methyl 2-fluoro-4-methoxy-5-nitrobenzoate, any SNAr reaction would overwhelmingly favor substitution of the fluorine atom.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Harsh conditions, may cause ester hydrolysis. |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | Highly effective, often preferred for selectivity. researchgate.net |

| Aluminum Chloride (AlCl₃) | Inert solvent, heat | Can also catalyze other reactions. |

Applications of Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate As a Synthetic Intermediate in Complex Molecule Synthesis

Role in Pharmaceutical Development

The utility of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate in pharmaceutical synthesis is primarily centered on its role as a precursor to key building blocks for targeted therapies. The combination of its functional groups makes it an ideal starting material for the synthesis of highly substituted aniline (B41778) derivatives, which are pivotal intermediates in the preparation of various kinase inhibitors.

This compound is a logical precursor to 4-fluoro-2-methoxy-5-nitroaniline (B580436), a critical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib. cjph.com.cngoogle.comgoogle.com Osimertinib is a significant therapeutic agent used in the treatment of non-small cell lung cancer. cjph.com.cngoogle.com The synthesis of 4-fluoro-2-methoxy-5-nitroaniline from precursors with a similar substitution pattern is a well-established process in medicinal chemistry. cjph.com.cngoogle.com

The conversion of this compound to this key aniline intermediate would typically involve the transformation of the methyl ester group into an amino group. This can be achieved through a variety of synthetic routes, including hydrolysis of the ester to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the nitro group can be reduced to an amine, and the ester can be converted to a primary amide, which is then subjected to a Hofmann rearrangement.

Once 4-fluoro-2-methoxy-5-nitroaniline is obtained, it serves as a crucial building block in the multi-step synthesis of Osimertinib. cjph.com.cngoogle.comchemicalbook.com This underscores the importance of its precursors, including potentially this compound, in the pharmaceutical industry.

The presence of a fluorine atom in this compound is significant, as fluorine-containing compounds are of great interest in drug discovery. The incorporation of fluorine into a drug molecule can enhance its metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a valuable starting material for the synthesis of fluorinated drug candidates.

The C-F bond is exceptionally stable, and the introduction of fluorine can block sites of metabolism, leading to a longer half-life of the drug in the body. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence the drug's interaction with its biological target.

Use in Agrochemical and Specialty Chemical Synthesis

While the primary documented application of this compound and its close analogs is in the pharmaceutical sector, similar fluorinated and nitrated benzoic acid derivatives are known to be used as intermediates in the synthesis of agrochemicals and specialty chemicals. The functional groups present in this molecule could potentially be transformed to create novel herbicides, pesticides, or fungicides. However, specific examples of the use of this compound in these areas are not extensively documented in publicly available literature.

Building Block for Advanced Organic Materials

The highly functionalized aromatic ring of this compound suggests its potential as a building block for advanced organic materials. The presence of electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups, along with a modifiable ester group, could allow for its incorporation into polymers or small molecules with interesting electronic or photophysical properties. For instance, it could be a precursor for the synthesis of dyes, liquid crystals, or materials for organic electronics. Nevertheless, its application in this domain is not yet widely reported.

Case Studies of Multistep Syntheses Incorporating the Compound or its Close Analogs

The most prominent case study involving a close analog of this compound is the synthesis of Osimertinib. cjph.com.cngoogle.comchemicalbook.com The synthesis prominently features 4-fluoro-2-methoxy-5-nitroaniline, which can be derived from our subject compound.

A representative synthetic sequence for Osimertinib highlights the importance of this key intermediate:

Formation of the anilinopyrimidine core: 4-fluoro-2-methoxy-5-nitroaniline is coupled with a substituted pyrimidine, such as 3-(2-chloropyrimidin-4-yl)-1-methylindole, to form the core structure of the drug. cjph.com.cnchemicalbook.com

Reduction of the nitro group: The nitro group of the resulting intermediate is then reduced to an amine. cjph.com.cnchemicalbook.com

Introduction of the side chain: The newly formed amino group is then further functionalized by reacting it with an appropriate side chain. cjph.com.cnchemicalbook.com

Final modifications: Subsequent steps involve the introduction of the acrylamide (B121943) group, which is crucial for the drug's covalent binding to the EGFR, followed by salt formation to yield Osimertinib mesylate. cjph.com.cnchemicalbook.comgoogle.com

This multi-step synthesis illustrates the strategic importance of having a pre-functionalized building block like 4-fluoro-2-methoxy-5-nitroaniline, and by extension, its precursors such as this compound, in streamlining the production of complex and life-saving pharmaceuticals.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

|---|---|---|---|

| This compound | C₉H₈FNO₅ | 229.16 | Synthetic Intermediate |

| 4-Fluoro-2-methoxy-5-nitroaniline | C₇H₇FN₂O₃ | 186.14 | Key Intermediate for Osimertinib cjph.com.cngoogle.comchemicalbook.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-methoxy-5-nitroaniline |

| Osimertinib |

| 3-(2-chloropyrimidin-4-yl)-1-methylindole |

Future Perspectives and Emerging Research Avenues for Methyl 2 Fluoro 4 Methoxy 5 Nitrobenzoate Chemistry

Exploration of Novel Synthetic Methodologies

The traditional synthesis of polysubstituted aromatics like Methyl 2-fluoro-4-methoxy-5-nitrobenzoate often involves multi-step sequences with classical nitration and functional group interconversions. Future research will likely focus on more efficient and elegant synthetic strategies.

Furthermore, developing novel fluorination and methoxylation techniques that offer greater regioselectivity and milder reaction conditions is a key avenue. This could involve transition-metal-catalyzed cross-coupling reactions or advanced electrophilic/nucleophilic fluorinating agents to provide alternative and more flexible pathways to the target molecule and its analogs.

Advanced Applications in Material Science and Catalysis

The unique electronic properties of this compound suggest significant, yet largely unexplored, potential in material science and catalysis. The substituents on the benzene (B151609) ring can be chemically modified to create novel functional materials.

A primary research direction involves the reduction of the nitro group to an amine (forming Methyl 5-amino-2-fluoro-4-methoxybenzoate). This resulting aniline (B41778) derivative is a prime candidate for several applications:

Ligand Synthesis: The amino group, in concert with the adjacent methoxy (B1213986) and ester functionalities, can serve as a coordination site for metal ions. This allows for the design of bespoke ligands for homogeneous catalysis, potentially influencing the selectivity and activity of catalytic converters or fine chemical synthesis.

Polymer Science: The amino-benzoate derivative can act as a monomer for the synthesis of high-performance polymers like polyamides or polyimides. The fluorine atom's incorporation is known to enhance thermal stability, chemical resistance, and specific optical properties in polymers.

Organic Electronics: Derivatives could be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The push-pull electronic nature of the substituted ring (after modifying the functional groups) is a key characteristic for designing molecules with specific charge-transport or light-emitting properties.

Table 1: Potential Advanced Applications for Derivatives

| Derivative Class | Potential Application | Key Functional Groups | Rationale |

|---|---|---|---|

| Amino-benzoates (Nitro Reduction) | Catalyst Ligands | -NH2, -OCH3, -COOCH3 | Multiple coordination sites for creating stable and electronically tunable metal complexes. |

| Amino-benzoates (Nitro Reduction) | High-Performance Polymers | -NH2, -F | Acts as a monomer; the fluorine atom enhances thermal and chemical stability. |

| Functionalized Benzoates | Organic Electronics | -NO2, -F, -OCH3 | The combination of electron-withdrawing and -donating groups creates a tunable electronic structure suitable for charge-transport materials. |

Development of Sustainable and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability. Future research into the production of this compound will prioritize the integration of green chemistry principles to minimize environmental impact. mdpi.com

Key areas for development include:

Greener Nitration: Traditional nitration uses a hazardous mixture of concentrated nitric and sulfuric acids. Alternative, greener nitrating systems, such as nitric acid in acetic anhydride (B1165640) (HNO3/Ac2O), could offer higher selectivity and a more favorable environmental profile. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times, lower energy consumption, and often lead to cleaner reactions with higher yields compared to conventional heating methods. mdpi.commdpi.com

Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids can significantly reduce pollution and health hazards. Exploring solvent-free reaction conditions is another important goal. mdpi.com

Biocatalysis: Employing enzymes for specific synthetic steps, such as esterification or functional group manipulation, offers a highly selective and environmentally friendly alternative to traditional chemical reagents. Biocatalysis operates under mild conditions (neutral pH, room temperature) and generates minimal waste. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Advantage |

|---|---|---|---|

| Nitration | Conc. H2SO4 / HNO3 | HNO3 / Acetic Anhydride | Reduced acid waste, potentially higher selectivity. researchgate.net |

| Heating | Conventional Reflux (Oil Bath) | Microwave Irradiation | Drastically reduced reaction times, lower energy use. mdpi.com |

| Solvent | Toluene (B28343), Dichloromethane | Ionic Liquids, Supercritical CO2, or Solvent-Free | Reduced VOC emissions and hazardous waste. mdpi.com |

| Esterification | Fischer Esterification (Acid Catalyst) | Enzyme-catalyzed (Lipase) | High selectivity, mild conditions, minimal byproducts. nih.gov |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams within microreactors, offers significant advantages over traditional batch processing, particularly for hazardous reactions like nitration. ewadirect.com The synthesis of this compound is an ideal candidate for this technology.

The small volume of a microreactor provides a large surface-area-to-volume ratio, enabling superior heat dissipation. europa.eu This drastically improves the safety of highly exothermic nitration reactions, preventing the formation of hot spots that can lead to runaway reactions and byproduct formation. ewadirect.comeuropa.eu

Future research will focus on developing a fully automated, multi-step flow synthesis. This would involve integrating several reactors in sequence, allowing for the initial nitration, subsequent functionalization, and purification steps to be performed continuously without manual intervention. vapourtec.comacs.org Such a system offers precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility, improved yields, and enhanced purity. vapourtec.com The ability to scale up production by simply running the system for longer ("scaling-out") or by using multiple reactors in parallel ("numbering-up") is another key advantage. ewadirect.com

Further Computational Chemistry-Guided Design and Discovery

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work, thereby saving time and resources. ajpchem.org For this compound and its derivatives, computational methods like Density Functional Theory (DFT) can provide deep insights. nih.govmdpi.com

Future research avenues in this area include:

Reactivity Prediction: Computational models can calculate the electron density of the aromatic ring to predict the most likely sites for electrophilic or nucleophilic attack. This can help in designing more selective synthetic routes and anticipating potential side reactions.

Property Simulation: Physicochemical properties such as solubility, stability, and electronic behavior (e.g., HOMO-LUMO gap) can be calculated. ajpchem.orgchemrxiv.org This is crucial for designing new molecules for material science applications, allowing for in silico screening of candidates before committing to laboratory synthesis.

Mechanism Elucidation: DFT studies can map out the energy profiles of reaction pathways, helping to understand the mechanism of a reaction and optimize conditions for better yields and selectivity. mdpi.com

Table 3: Computationally Guided Research Directions

| Computational Method | Parameter/Property to Study | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electron Density, Molecular Electrostatic Potential | Predicting regioselectivity in further functionalization reactions. rsc.org |

| Quantum Mechanics (QM) | HOMO-LUMO Energy Gap | Screening derivatives for potential use in organic electronics. ajpchem.org |

| Transition State Theory | Reaction Energy Profiles | Optimizing reaction conditions (temperature, catalyst) for novel synthetic methods. mdpi.com |

| Molecular Dynamics (MD) | Intermolecular Interactions | Understanding crystal packing and designing solid-state materials. chemrxiv.org |

常见问题

Basic Questions

Q. What are the common synthetic routes for Methyl 2-fluoro-4-methoxy-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in the presence of catalysts such as DMF or N-methylacetamide. Solvent choice (e.g., benzene vs. dichloromethane) and temperature significantly impact reaction efficiency. For instance, refluxing in benzene requires 4 hours for completion, while dichloromethane at 50°C reduces reaction time but may introduce side products. Lower temperatures (0–20°C) in dichloromethane often yield higher purity due to suppressed side reactions. Monitoring via TLC and NMR is critical to optimize conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :